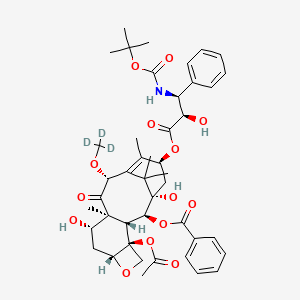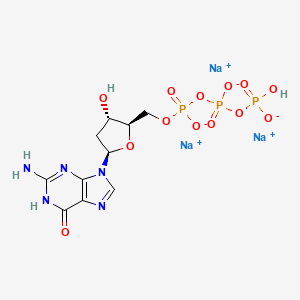![molecular formula C₆H₉NS B1142267 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile CAS No. 866923-64-0](/img/structure/B1142267.png)
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by a cyclopropyl ring substituted with a sulfanylmethyl group and an acetonitrile moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile typically involves multiple steps:
Starting Material: The process begins with 1,1-cyclopropanedimethanol.
Formation of Cyclic Sulfite: The starting material is reacted with thionyl chloride (SOCl2) or diisopropyl sulfite in dichloromethane to form 1,1-cyclopropanedimethanol cyclic sulfite.
Nitrile Formation: The cyclic sulfite is then treated with sodium cyanide (NaCN) in dichloromethane to yield 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.
Mesylation: The hydroxymethyl compound is reacted with mesyl chloride and triethylamine to form the corresponding mesylate.
Thioacetate Substitution: The mesylate is treated with potassium thioacetate in isopropyl acetate to produce 2-[1-(acetylsulfanyl)cyclopropyl]acetonitrile.
Hydrolysis: Finally, the acetylsulfanyl compound is hydrolyzed with sodium hydroxide (NaOH) in toluene/water to obtain this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting leukotriene receptors.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile
- 2-[1-(Acetylsulfanyl)cyclopropyl]acetonitrile
- 2-[1-(Bromomethyl)cyclopropyl]acetonitrile
Uniqueness
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is unique due to its sulfanylmethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing novel pharmaceuticals and studying biochemical pathways .
Propiedades
IUPAC Name |
2-[1-(sulfanylmethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNQZQSMXQENR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)




![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)
